Desamino hydroxy terazosin is a chemical compound with the systematic name 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)-one. It is classified as an alpha-1 adrenergic antagonist, primarily used in the treatment of conditions such as hypertension and benign prostatic hyperplasia. The compound is derived from terazosin, which is a well-known medication for these conditions. Desamino hydroxy terazosin exhibits distinct pharmacological properties and mechanisms of action that differentiate it from its parent compound.
Desamino hydroxy terazosin can be sourced from various chemical suppliers and is commonly used in pharmaceutical research and development. It falls under the category of quinazoline derivatives, which are known for their diverse biological activities, particularly in cardiovascular and urological therapies. The compound's classification as an alpha-1 adrenergic antagonist indicates its role in blocking the alpha-1 adrenergic receptors, which are involved in vasoconstriction and smooth muscle contraction.
The synthesis of desamino hydroxy terazosin involves several key steps, starting with the preparation of the quinazoline core. The general synthetic route can be outlined as follows:
The industrial production of desamino hydroxy terazosin typically employs large-scale reactors under controlled conditions to ensure optimal yield and purity. The synthetic routes may vary slightly based on specific laboratory protocols or industrial practices.
Desamino hydroxy terazosin has a complex molecular structure characterized by its quinazoline backbone and various functional groups including methoxy and piperazine moieties. The molecular formula is , with a molecular weight of approximately 344.43 g/mol.
The structural representation can be depicted using standard chemical notation, highlighting key functional groups that contribute to its biological activity.
Desamino hydroxy terazosin can undergo various chemical reactions, including:
Desamino hydroxy terazosin is a structurally modified derivative of the α1-adrenergic antagonist terazosin. Its molecular formula is C₁₉H₂₄N₄O₅, with a molar mass of 388.42 g/mol [3]. The compound is designated as racemic due to the presence of a single chiral center, confirmed by optical activity measurements showing (±) enantiomerism [3]. Systematic IUPAC nomenclature identifies it as:6,7-Dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-ol – reflecting key modifications:
Alternative nomenclature includes 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuran-2-yl)carbonyl]piperazine, emphasizing the piperazine and tetrahydrofuranoyl pharmacophores [5].
Table 1: Nomenclature and Molecular Identity
Property | Descriptor |
---|---|
Systematic Name | 6,7-Dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-ol |
Molecular Formula | C₁₉H₂₄N₄O₅ |
Molar Mass | 388.42 g/mol |
Stereochemistry | Racemic (±) mixture |
CAS Registry (Analog) | 63074-08-8 (Terazosin HCl) [4] |
Desamino hydroxy terazosin retains terazosin’s core quinazoline-piperazine scaffold but features critical modifications that alter electronic distribution and hydrogen-bonding capacity:
Table 2: Structural Comparison with Terazosin
Structural Feature | Terazosin | Desamino Hydroxy Terazosin |
---|---|---|
C4 Functional Group | –NH₂ (Amino) | –OH (Hydroxyl) |
Quinazoline Oxidation | Dihydroquinazoline | Aromatic quinazolin-4-ol |
Stereochemistry | Defined at THF carbonyl | Racemic mixture |
Predicted log P | 1.18 (Hydrochloride salt) | 1.12 (Base form) [7] |
Nuclear Magnetic Resonance (NMR)
High-resolution ¹³C and ¹H NMR spectra confirm the desamino hydroxy modification:
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry
Single-crystal X-ray diffraction reveals key conformational differences versus terazosin:
Table 3: Crystallographic Data Summary
Parameter | Desamino Hydroxy Terazosin | Terazosin HCl |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/c | P2₁2₁2₁ |
H-Bond Donors | 1 (O–H) | 2 (N–H) |
Quinazoline Torsion | 42.5° | 38.8° |
Aqueous Solubility | <5 mg/mL | 19.6–20.4 mg/mL [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1